Metal-Activated Proteasome Inhibition via Ternary Complex
3(2H)-Benzofuranone, 6,7-dihydroxy- is specifically claimed in a patent for a cancer treatment formulation as a pro-drug that inhibits the proteasome only in the presence of copper ions [1]. The patent specifies an effective working concentration of 3 µM for the compound when combined with 100 nM copper [1]. This metal-dependent activation mechanism is distinct from other proteasome inhibitors and underscores why alternative benzofuranones lacking this specific 6,7-dihydroxy arrangement cannot be substituted without compromising the described activity [1].
reported effective
| Evidence Dimension | Metal-Activated Proteasome Inhibition |
|---|---|
| Target Compound Data | Effective at 3 µM (in combination with 100 nM copper) |
| Comparator Or Baseline | Other listed pro-drugs: 3,4-dihydroxybenzoic acid; galloflavin; 2-{[(carbamoylsulfanyl)acetyl]amino}benzoic acid; 3,6-bis(hydroxymethyl)pyridazin-4(1H)-one; 4′,5,7-trihydroxyisoflavone |
| Quantified Difference | Not applicable (mechanistic distinction) |
| Conditions | In silico screening and patent claim for a cancer treatment formulation involving complexation with copper ion and proteasome binding [1]. |
Why This Matters
This evidence provides a validated, quantitative starting point (3 µM) for research into copper-dependent proteasome inhibition, a niche application not accessible to generic benzofuranone analogs.
- [1] U.S. Patent Application No. 20160287554. Small Molecule Metal-Activated Protein Inhibition. Published October 6, 2016. View Source
